An In-Depth Technical Guide to tert-Butyl 7-Aminoheptanoate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to tert-Butyl 7-Aminoheptanoate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 7-aminoheptanoate hydrochloride, a versatile bifunctional molecule increasingly utilized in modern drug discovery. The guide details its chemical structure, properties, and a robust synthesis protocol. It further provides a thorough characterization of the molecule through spectroscopic analysis. Key applications are highlighted, with a particular focus on its role as a flexible aliphatic linker in the design of Proteolysis Targeting Chimeras (PROTACs) and its utility in solid-phase peptide synthesis (SPPS). This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols to effectively employ this compound in their research and development endeavors.
Introduction: The Versatility of a Bifunctional Linker
In the landscape of contemporary drug discovery and chemical biology, molecules that can bridge distinct chemical entities are of paramount importance. Tert-butyl 7-aminoheptanoate hydrochloride is one such molecule, offering a strategic combination of a protected carboxylic acid and a primary amine. The tert-butyl ester provides a stable yet readily cleavable protecting group for the carboxyl functionality, while the hydrochloride salt of the primary amine ensures its stability and enhances its solubility in certain solvents.
The seven-carbon aliphatic chain imparts flexibility and hydrophobicity, properties that are crucial in modulating the physicochemical characteristics of larger molecules. This unique structural arrangement makes tert-butyl 7-aminoheptanoate hydrochloride a valuable building block in several advanced applications, most notably in the burgeoning field of targeted protein degradation with PROTACs and in the well-established methodology of solid-phase peptide synthesis. This guide will delve into the technical details of its synthesis, characterization, and practical applications, providing researchers with the necessary information to leverage its potential.
Chemical Structure and Properties
Tert-butyl 7-aminoheptanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of 7-aminoheptanoic acid. The presence of both a protected carboxyl group and a primary amine functionality within the same molecule makes it a valuable bifunctional linker.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₄ClNO₂ | [1][2] |
| Molecular Weight | 237.77 g/mol | [1][2] |
| CAS Number | 2138066-00-7 | [1] |
| Appearance | White to off-white powder or oil | [1][3] |
| Solubility | Soluble in water, methanol, and dichloromethane. | Inferred from structure and general knowledge of similar compounds. |
| Storage | Store in a cool, dry place, typically at 2-8 °C. | [1] |
Structural Diagram:
Caption: Chemical structure of tert-butyl 7-aminoheptanoate hydrochloride.
Synthesis and Purification
The synthesis of tert-butyl 7-aminoheptanoate hydrochloride is a two-step process starting from 7-aminoheptanoic acid. The first step involves the protection of the carboxylic acid as a tert-butyl ester, followed by the formation of the hydrochloride salt of the primary amine.
Step 1: Tert-butylation of 7-Aminoheptanoic Acid
The tert-butyl ester is introduced by reacting 7-aminoheptanoic acid with an excess of isobutylene in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid. This reaction is typically performed in a non-polar solvent like dioxane or dichloromethane in a sealed pressure vessel (autoclave) to contain the gaseous isobutylene.
Reaction Scheme:

